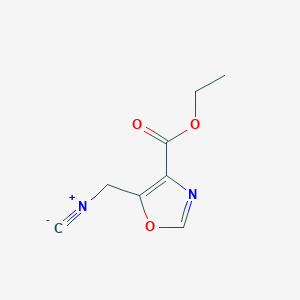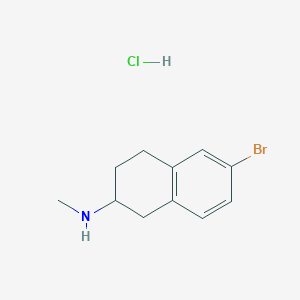
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with an isocyanide derivative in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The isocyanomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The isocyanomethyl group may also play a role in binding to active sites of enzymes, thereby influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- Ethyl 2-isocyanomethyl-1,3-oxazole-4-carboxylate
- Methyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate
- Phenyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl ester group enhances its solubility and reactivity compared to other similar compounds. Additionally, the presence of the isocyanomethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-3-12-8(11)7-6(4-9-2)13-5-10-7/h5H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUGAZVWALMTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2901384.png)
![3-{[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2901387.png)
![N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2901388.png)
![ethyl 4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2901389.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2901390.png)
![(2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2901391.png)
![2-{5-[1-(2,5-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2901392.png)
![1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B2901394.png)
![4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2901395.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2901396.png)
![methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2901397.png)
![1-(4-bromobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2901398.png)
